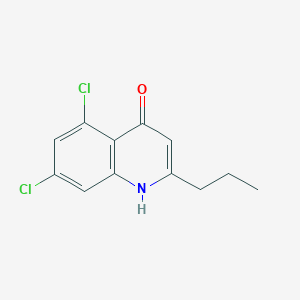

5,7-Dichloro-2-propyl-4-quinolinol

Description

5,7-Dichloro-2-propyl-4-quinolinol is a quinoline derivative characterized by a hydroxyl group (-OH) at position 4, a propyl group at position 2, and chlorine atoms at positions 5 and 6. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

CAS No. |

1070880-06-6 |

|---|---|

Molecular Formula |

C12H11Cl2NO |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

5,7-dichloro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H11Cl2NO/c1-2-3-8-6-11(16)12-9(14)4-7(13)5-10(12)15-8/h4-6H,2-3H2,1H3,(H,15,16) |

InChI Key |

YKPULPLRDPZHPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 8-hydroxyquinolineThe reaction mixture is then poured into water, resulting in the precipitation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2-propyl-4-quinolinol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of different quinolinol derivatives.

Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline and quinolinol derivatives, which can have different functional groups attached depending on the reaction conditions .

Scientific Research Applications

5,7-Dichloro-2-propyl-4-quinolinol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism by which 5,7-Dichloro-2-propyl-4-quinolinol exerts its effects involves its interaction with specific molecular targets. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This chelation can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally related to 5,7-Dichloro-2-propyl-4-quinolinol, differing in substituent positions or functional groups:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Features |

|---|---|---|---|---|

| 5,7-Dichloro-2-propylquinolin-4-amine | 1189106-39-5 | Cl (5,7); NH₂ (4); C₃H₇ (2) | C₁₃H₁₄Cl₂N₂ | Amino group instead of hydroxyl |

| 6,7-Dichloro-2-propyl-4-quinolinol | Not provided | Cl (6,7); OH (4); C₃H₇ (2) | Likely C₁₃H₁₃Cl₂NO | Positional isomer (Cl at 6,7) |

| 5,7-Dimethyl-4-hydroxy-2-propylquinoline | 1070879-99-0 | CH₃ (5,7); OH (4); C₃H₇ (2) | C₁₄H₁₇NO | Methyl vs. chloro substituents |

Key Observations:

Functional Group Impact (Amino vs. Hydroxyl): 5,7-Dichloro-2-propylquinolin-4-amine (CAS 1189106-39-5) replaces the hydroxyl group with an amine (-NH₂) at position 3. Safety data for this compound indicate 100% purity but lack detailed toxicity or first-aid measures .

Positional Isomerism (5,7- vs. 6,7-Dichloro): 6,7-Dichloro-2-propyl-4-quinolinol shares the same functional groups as the target compound but with chlorine atoms at positions 6 and 7.

Substituent Effects (Chloro vs. Methyl): 5,7-Dimethyl-4-hydroxy-2-propylquinoline (CAS 1070879-99-0) replaces chlorine atoms with methyl groups. Methyl substituents are electron-donating, which could increase the electron density of the quinoline ring compared to electron-withdrawing chlorine atoms. This difference may impact acidity (e.g., pKa of the hydroxyl group) and solubility in polar solvents .

Research and Regulatory Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.